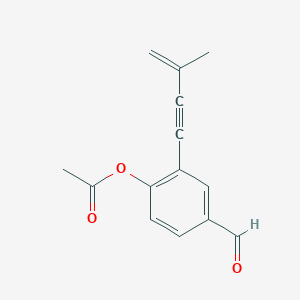![molecular formula C17H12N4O4 B12557915 Bis[(1H-benzimidazol-2-yl)] propanedioate CAS No. 143661-33-0](/img/structure/B12557915.png)
Bis[(1H-benzimidazol-2-yl)] propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(1H-benzimidazol-2-yl)] propanedioate is a compound that belongs to the class of bis-benzimidazoles These compounds are known for their chelating characteristics, various biological effects, and fluorescence properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1H-benzimidazol-2-yl)] propanedioate typically involves the condensation of 1H-benzimidazole with propanedioic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(1H-benzimidazol-2-yl)] propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Wissenschaftliche Forschungsanwendungen
Bis[(1H-benzimidazol-2-yl)] propanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of fluorescent probes for detecting various substances.
Wirkmechanismus
The mechanism of action of bis[(1H-benzimidazol-2-yl)] propanedioate involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes. These interactions can influence various biochemical pathways and processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(1H-benzimidazol-2-yl)benzene: Another bis-benzimidazole compound with similar chelating properties.
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A bis-benzimidazole derivative with a ketone group, known for its antibacterial and antioxidant activities.
Uniqueness
Bis[(1H-benzimidazol-2-yl)] propanedioate is unique due to its specific structure and the presence of the propanedioate group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
143661-33-0 |
|---|---|
Molekularformel |
C17H12N4O4 |
Molekulargewicht |
336.30 g/mol |
IUPAC-Name |
bis(1H-benzimidazol-2-yl) propanedioate |
InChI |
InChI=1S/C17H12N4O4/c22-14(24-16-18-10-5-1-2-6-11(10)19-16)9-15(23)25-17-20-12-7-3-4-8-13(12)21-17/h1-8H,9H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
OXLIJNHGYULTPS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)OC(=O)CC(=O)OC3=NC4=CC=CC=C4N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


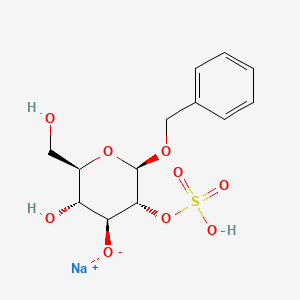
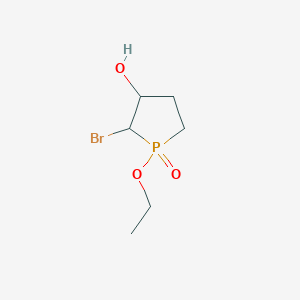
![Benzenesulfonyl chloride, 2-methyl-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B12557839.png)
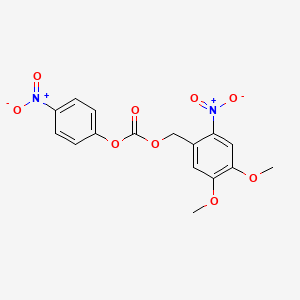

![4'-(Bromomethyl)-N-tert-butoxy[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12557858.png)
![Prop-2-en-1-yl 3-[(oxomethylidene)sulfamoyl]benzoate](/img/structure/B12557862.png)
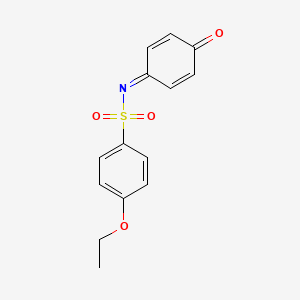
![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
